1-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]cyclopentanecarboxamide
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Overview
Description
1-(4-BROMOPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of cyclopentane carboxamides This compound is characterized by the presence of a bromophenyl group and a propanamidophenyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate starting materials.
Amide Bond Formation: The final step involves the formation of the amide bond between the bromophenyl and propanamidophenyl groups, often using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques like continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways affected by the compound, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-N-(3-propanamidophenyl)cyclopentane-1-carboxamide
- 1-(4-Fluorophenyl)-N-(3-propanamidophenyl)cyclopentane-1-carboxamide
Uniqueness
1-(4-BROMOPHENYL)-N-(3-PROPANAMIDOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
Molecular Formula |
C21H23BrN2O2 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H23BrN2O2/c1-2-19(25)23-17-6-5-7-18(14-17)24-20(26)21(12-3-4-13-21)15-8-10-16(22)11-9-15/h5-11,14H,2-4,12-13H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
NJYRHQXHGMHBRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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